molecular formula C22H24N2 B1194637 Pipequaline CAS No. 77472-98-1

Pipequaline

Katalognummer: B1194637
CAS-Nummer: 77472-98-1
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: AMEWZCMTSIONOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pipequalin, auch bekannt unter seinem Entwicklungscode PK-8165, ist ein Anxiolytikum, das nie auf den Markt gebracht wurde. Es besitzt eine einzigartige chemische Struktur, die nicht eng mit anderen Medikamenten seiner Art verwandt ist. Pipequalin hat ein ähnliches pharmakologisches Profil wie die Benzodiazepin-Familie von Medikamenten, aber mit hauptsächlich anxiolytischen Eigenschaften und sehr geringen sedativen, amnestischen oder antikonvulsiven Wirkungen. Es wirkt als nicht-selektiver partieller Agonist des GABAA-Rezeptors .

Wirkmechanismus

Pipequaline acts as a non-selective GABA A receptor partial agonist. This means it binds to the GABA A receptor and activates it, but not to the same extent as a full agonist. This partial activation results in anxiolytic effects without significant sedation, amnesia, or anticonvulsant effects. The GABA A receptor is a major inhibitory neurotransmitter receptor in the brain, and its activation leads to increased chloride ion influx, hyperpolarization of neurons, and reduced neuronal excitability .

Biochemische Analyse

Biochemical Properties

Pipequaline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the GABA A receptors in the brain, functioning as a partial agonist. This interaction modulates the inhibitory effects of GABA (gamma-aminobutyric acid), leading to its anxiolytic properties. This compound’s unique structure allows it to bind to the benzodiazepine site on the GABA A receptor, albeit with lower efficacy compared to full agonists .

Cellular Effects

This compound influences various cellular processes, particularly in the central nervous system. It affects cell signaling pathways by modulating GABAergic transmission, which in turn impacts neuronal excitability and synaptic plasticity. This modulation can lead to changes in gene expression and cellular metabolism, contributing to its anxiolytic effects. Studies have shown that this compound can reduce responses to stressful situations without causing significant sedation or memory impairment .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the GABA A receptor’s benzodiazepine site. This binding enhances the receptor’s response to GABA, increasing chloride ion influx and hyperpolarizing the neuron. This hyperpolarization reduces neuronal excitability, leading to its anxiolytic effects. This compound’s partial agonist activity means it does not fully activate the receptor, resulting in fewer side effects compared to full agonists .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to receptor desensitization. Long-term studies have shown that this compound maintains its anxiolytic properties without significant degradation. Continuous exposure may lead to tolerance, necessitating higher doses to achieve the same effect .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it effectively reduces anxiety without causing sedation. At higher doses, it can lead to adverse effects such as motor impairment and reduced cognitive function. Threshold effects have been observed, where a minimal effective dose produces anxiolytic effects, but increasing the dose beyond a certain point does not proportionally enhance these effects .

Metabolic Pathways

This compound is metabolized primarily in the liver, involving enzymes such as cytochrome P450. The metabolic pathways include hydroxylation and subsequent conjugation, leading to the formation of inactive metabolites that are excreted via the kidneys. These metabolic processes ensure that this compound is efficiently cleared from the body, minimizing the risk of accumulation and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It binds to plasma proteins, which facilitates its transport across the blood-brain barrier. Once in the brain, this compound accumulates in regions with high GABA A receptor density, such as the hippocampus and amygdala, where it exerts its anxiolytic effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the synaptic cleft, where it interacts with GABA A receptors on the postsynaptic membrane. This localization is crucial for its function, as it allows this compound to modulate synaptic transmission effectively. The compound does not undergo significant post-translational modifications, and its activity is largely determined by its binding affinity and partial agonist properties .

Vorbereitungsmethoden

Die synthetischen Wege und Reaktionsbedingungen für Pipequalin sind in öffentlich zugänglichen Quellen nicht umfassend dokumentiert. Es ist bekannt, dass Pipequalin ein Chinolin-Derivat ist. Die Herstellung von Chinolin-Derivaten beinhaltet typischerweise die Skraup-Synthese, die Doebner-Miller-Reaktion oder die Friedländer-Synthese. Diese Verfahren umfassen die Kondensation von Anilin-Derivaten mit Carbonylverbindungen unter sauren Bedingungen .

Analyse Chemischer Reaktionen

Pipequalin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄).

    Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes. Gängige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxid, Cyanid).

Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Pipequalin wird aufgrund seiner anxiolytischen Eigenschaften ohne signifikante sedative Wirkungen hauptsächlich in der wissenschaftlichen Forschung verwendet. Es wurde auf sein Potenzial untersucht, Reaktionen auf Stresssituationen zu reduzieren, und auf seine Auswirkungen auf das Gedächtnis, wenn es allein oder in Kombination mit anderen Medikamenten wie Diazepam verwendet wird . Zusätzlich macht die einzigartige chemische Struktur und das pharmakologische Profil von Pipequalin es zu einem wertvollen Werkzeug für die Untersuchung des GABAA-Rezeptors und seiner Rolle bei Angstzuständen und anderen neurologischen Erkrankungen .

Wirkmechanismus

Pipequalin wirkt als nicht-selektiver partieller Agonist des GABAA-Rezeptors. Dies bedeutet, dass es an den GABAA-Rezeptor bindet und ihn aktiviert, aber nicht in gleichem Maße wie ein vollständiger Agonist. Diese partielle Aktivierung führt zu anxiolytischen Wirkungen ohne signifikante Sedierung, Amnesie oder antikonvulsive Wirkungen. Der GABAA-Rezeptor ist ein wichtiger inhibitorischer Neurotransmitter-Rezeptor im Gehirn, und seine Aktivierung führt zu einem erhöhten Chlorid-Ionen-Einstrom, einer Hyperpolarisation von Neuronen und einer verringerten neuronalen Erregbarkeit .

Vergleich Mit ähnlichen Verbindungen

Pipequalin ist einzigartig aufgrund seiner partiellen Agonistaktivität am GABAA-Rezeptor und seinem Fehlen signifikanter sedativer Wirkungen. Ähnliche Verbindungen umfassen:

Diese Verbindungen teilen einige pharmakologische Eigenschaften mit Pipequalin, unterscheiden sich jedoch in ihren chemischen Strukturen und spezifischen Wirkungen auf den GABAA-Rezeptor.

Eigenschaften

IUPAC Name

2-phenyl-4-(2-piperidin-4-ylethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2/c1-2-6-18(7-3-1)22-16-19(11-10-17-12-14-23-15-13-17)20-8-4-5-9-21(20)24-22/h1-9,16-17,23H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEWZCMTSIONOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228183
Record name Pipequaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77472-98-1
Record name 2-Phenyl-4-[2-(4-piperidinyl)ethyl]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77472-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipequaline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077472981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipequaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13991
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pipequaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPEQUALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3S205V4I2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(CC1CCNCC1)c1cc(-c2ccccc2)nc2ccccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pipequaline
Reactant of Route 2
Pipequaline
Reactant of Route 3
Pipequaline
Reactant of Route 4
Pipequaline
Reactant of Route 5
Pipequaline
Reactant of Route 6
Pipequaline
Customer
Q & A

Q1: How does Pipequaline interact with its target and what are the downstream effects?

A1: this compound acts as a partial agonist of benzodiazepine receptors []. While the provided abstracts don't delve into specific downstream effects, benzodiazepine receptor agonists are known for their anxiolytic, sedative, and anticonvulsant properties. Interestingly, one study found that at low doses, this compound exhibited psychostimulant properties rather than sedation [].

Q2: What is known about the binding of this compound to plasma proteins?

A2: this compound demonstrates extensive binding to various plasma proteins, including human serum albumin (HSA), α1-acid glycoprotein (AAG), lipoproteins, and erythrocytes [, , ]. The degree of binding is inversely proportional to the concentration of the binding component. Notably, this compound exhibits high affinity for a specific site on AAG and two sites on HSA [].

Q3: How do this compound's blood-brain barrier permeability and liver uptake relate to its plasma protein binding?

A3: While this compound extensively binds to plasma proteins, this doesn't appear to significantly hinder its transport across the blood-brain barrier or into the liver [, ]. Studies in rats suggest that a significant portion of the protein-bound this compound remains available for tissue uptake. The rate of dissociation from the protein complex, relative to its transit time across capillary walls, plays a crucial role in its tissue extraction [].

Q4: Are there any known interactions between this compound and other drugs on plasma protein binding sites?

A4: Research using radiolabeled this compound ([14C]this compound) suggests that it shares binding sites on HSA with drugs like azapropazone, diazepam, and ibuprofen. Interestingly, high concentrations of warfarin did not displace this compound from HSA. Additionally, palmitic acid was found to decrease, while bilirubin increased, this compound binding to HSA [].

Q5: Has this compound been investigated for its effects on memory, alone or in combination with other drugs?

A5: Yes, there are studies investigating the effects of this compound, alone and in combination with diazepam, on memory []. The provided abstracts do not elaborate on the specific findings of these studies.

Q6: Are there any studies examining the combined effects of this compound and alcohol on psychological functions?

A6: Yes, research has been conducted to assess the effects of alcohol on psychological functions in individuals treated with this compound, diazepam, or placebo for 8 days []. The abstract does not provide details on the specific outcomes observed.

Q7: Does the structure of this compound provide any insight into its activity?

A7: While the provided abstracts don't specify this compound's molecular formula, weight, or spectroscopic data, they highlight its interaction with benzodiazepine receptors. This suggests structural similarities to benzodiazepines, a class of drugs known to modulate GABAergic neurotransmission. Further research focusing on this compound's structure-activity relationship (SAR) would be valuable to understand how modifications to its structure might influence its activity, potency, and selectivity.

Q8: What is the metabolic fate of this compound in the body?

A9: While the provided abstracts don't delve into detailed metabolic pathways, research indicates that this compound is completely cleared from the system during a single pass through the liver []. This suggests efficient hepatic metabolism of the drug. Further investigation into the specific metabolic enzymes involved and the resulting metabolites would be beneficial.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.